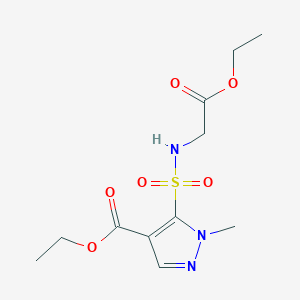

Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate

Description

Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate is a pyrazole-based compound with a sulfamoyl group substituted at position 5 and an ethyl carboxylate at position 4. The sulfamoyl moiety is further modified with an ethoxycarbonylmethyl (-NH-CH2-COOEt) group, distinguishing it from other sulfonylurea or sulfamoyl derivatives. The compound’s molecular formula is C11H18N3O7S (molecular weight: 352.34 g/mol), with physicochemical properties influenced by its ester and sulfamoyl groups, likely conferring moderate lipophilicity and solubility in organic solvents.

Properties

IUPAC Name |

ethyl 5-[(2-ethoxy-2-oxoethyl)sulfamoyl]-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O6S/c1-4-19-9(15)7-13-21(17,18)10-8(6-12-14(10)3)11(16)20-5-2/h6,13H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUCVULMDZJZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=C(C=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401118084 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400645-07-9 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate (CAS No. 88398-81-6) is a pyrazole derivative notable for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include a pyrazole ring substituted with an ethoxycarbonylmethyl group and a sulfamoyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 305.34 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Eye Irrit. 2, Skin Irrit. 2 |

Synthesis

This compound can be synthesized through a multi-step reaction involving the condensation of suitable pyrazole derivatives with ethoxycarbonylmethyl and sulfamoyl moieties. The synthesis typically employs mild reaction conditions to enhance yield and purity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. For example, studies have reported its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Anticancer Potential

Emerging research suggests that this pyrazole derivative may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators . The compound's ability to inhibit specific kinases involved in tumor growth presents a promising avenue for cancer therapeutics.

Case Studies

- In vitro Studies on Inflammation :

- Antimicrobial Efficacy :

- Cancer Cell Line Testing :

Scientific Research Applications

Biological Activities

Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate has been studied for its potential biological activities, particularly as a fungicide. Preliminary research indicates that compounds with similar structures can inhibit enzymes involved in fungal metabolism, suggesting that this compound may also exhibit antifungal properties. Its unique structure, featuring a pyrazole ring with various functional groups, may contribute to its distinct biological activity profile.

Interaction Studies

Research has focused on the interaction of this compound with biological targets such as enzymes and receptors. Notably, it has shown potential binding affinity to succinate ubiquinone oxidoreductase, an enzyme critical for cellular respiration. This interaction suggests possible applications in metabolic modulation and therapeutic interventions.

Antifungal Properties

Due to its structural similarities with known antifungal agents, this compound may serve as a lead compound in developing new antifungal drugs. Studies are ongoing to evaluate its efficacy against various fungal strains and its mechanism of action.

Applications in Agriculture

In agrochemical applications, this compound may be utilized as a fungicide. Its potential to inhibit fungal growth could make it valuable in protecting crops from fungal diseases, thereby enhancing agricultural productivity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with pyrazole-carboxylate derivatives and sulfonylurea herbicides. Below is a comparative analysis with key analogs:

Key Comparative Insights

Substituent Impact on Activity: The ethoxycarbonylmethyl-sulfamoyl group in the target compound differs from the pyrimidinyl-carbamoyl group in pyrazosulfuron-ethyl. The latter’s carbamoyl linkage to a pyrimidine ring is critical for ALS inhibition in weeds, a mechanism central to sulfonylurea herbicides . Compounds with aryl-sulfamoyl groups (e.g., ) exhibit divergent applications (e.g., pharmaceuticals), highlighting how substituent polarity and aromaticity dictate biological targeting .

Physicochemical Properties :

- Pyrazosulfuron-ethyl has low water solubility (0.9 mg/L at 20°C) but high stability in acidic conditions , whereas the target compound’s ethoxycarbonylmethyl group may enhance lipophilicity, affecting soil adsorption and plant uptake.

- Pharmacologically active pyrazole derivatives (e.g., ) show substituent-dependent solubility; benzoylated analogs exhibit better membrane permeability, crucial for analgesic activity .

Environmental and Metabolic Behavior: Sulfonylureas like pyrazosulfuron-ethyl degrade via hydrolysis and microbial action, with residues impacting soil enzymes (e.g., dehydrogenase, urease) at high doses . In contrast, chloroacetanilide herbicides (e.g., acetochlor) inhibit root growth via microtubule disruption, a distinct mechanism from ALS inhibitors , underscoring the importance of substituent-driven mode-of-action differences.

Data Tables

Table 1: Structural Comparison of Pyrazole Derivatives

Table 2: Herbicidal Efficacy and Environmental Impact

Preparation Methods

Step 1: Formation of 1-Methyl-3-Ethyl-5-Pyrazole Carboxylic Acid Ethyl Ester Intermediate

- Reactants : 3-ethyl-5-pyrazole carboxylic acid ethyl ester and dimethyl carbonate.

- Conditions : Reaction is performed in a nitrogen atmosphere autoclave at 100–150 °C for 8–12 hours.

- Catalyst : Potassium carbonate is used to facilitate the reaction.

- Pressure : Maintained between 0.5–1.1 MPa.

- Molar Ratios : 3-ethyl-5-pyrazole carboxylic acid ethyl ester : dimethyl carbonate : potassium carbonate = 1 : (5–7) : (1–1.5).

- Solvent : Polar solvents such as diethylene glycol dimethyl ether may be used at normal pressure.

- Outcome : Formation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with high purity after filtration and vacuum distillation to remove salts and unreacted dimethyl carbonate.

Step 2: Chlorination to Form 1-Methyl-3-Ethyl-4-Chloro-5-Pyrazole Carboxylic Acid Ethyl Ester

- Reactants : The intermediate from Step 1, hydrochloric acid (35–40% mass concentration), hydrogen peroxide (30–40% mass concentration), and dichloroethane.

- Conditions : The reaction mixture is maintained at 20–30 °C during slow dropwise addition of hydrogen peroxide, followed by incubation for 1–2 hours. Then, the temperature is raised to 50–70 °C and maintained for 5–7 hours.

- Molar Ratios : Intermediate : dichloroethane : hydrochloric acid : hydrogen peroxide = 1 : (11–14) : (1–1.5) : (1.1–1.6).

- Post-Treatment : The product is cooled, layered, washed sequentially with sodium sulfite (4–6%), sodium carbonate (4–6%), and water, then dried over anhydrous sodium sulfate to obtain the purified chlorinated ester.

Step 3: Introduction of Sulfamoyl Group and Ethoxycarbonylmethyl Substituents

While explicit detailed procedures for this step are less commonly documented, the sulfamoyl group is typically introduced via sulfonamide formation reactions involving sulfonyl chlorides or related reagents reacting with amine precursors on the pyrazole ring. The ethoxycarbonylmethyl substituent is introduced through esterification or alkylation reactions using ethyl chloroformate or similar reagents under controlled conditions.

Advantages of the Described Methods

- Use of Green Reagents : Dimethyl carbonate replaces highly toxic dimethyl sulfate, reducing hazardous by-products.

- Improved Safety : Chlorination uses hydrochloric acid and hydrogen peroxide instead of sulfonic acid chlorides, avoiding toxic gases like sulfur dioxide and chlorides.

- Environmental Impact : The processes minimize generation of toxic sulfides and chlorides, lowering environmental disposal burdens.

- Optimized Reaction Conditions : Careful control of temperature, pressure, and reactant ratios leads to high yields and purity, suitable for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reactants/Materials | Conditions | Catalysts/Agents | Outcome/Product | Notes |

|---|---|---|---|---|---|

| 1 | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate | 100–150 °C, 8–12 h, 0.5–1.1 MPa, N2 atmosphere | Potassium carbonate | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Filtration and vacuum distillation for purity |

| 2 | Intermediate from Step 1, HCl (35–40%), H2O2 (30–40%), dichloroethane | 20–30 °C (addition), then 50–70 °C for 5–7 h | None specified (acidic conditions) | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Sequential washing and drying for purification |

| 3 | Chlorinated intermediate, sulfonamide precursors, ethyl chloroformate (or equivalents) | Controlled esterification/alkylation conditions | Bases or acids as catalysts | Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate | Multi-step functional group introduction |

Research Findings and Considerations

- The substitution of dimethyl carbonate for dimethyl sulfate significantly enhances the safety and environmental profile of the synthesis without compromising yield.

- Chlorination using hydrogen peroxide and hydrochloric acid is a safer alternative to sulfonic acid chlorides, reducing toxic gas emissions.

- Reaction parameters such as temperature, pressure, and molar ratios are critical to optimize to avoid side reactions and maximize product purity.

- The sulfonamide and ester functional groups confer biological activity, and their precise introduction is key to the compound’s pharmaceutical potential.

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 5-(ethoxycarbonylmethyl-sulfamoyl)-1-methylpyrazole-4-carboxylate and its analogs?

Synthesis typically involves multi-step reactions, such as cyclocondensation, sulfamoylation, and esterification. For example, intermediates like 5-amino-pyrazole derivatives are first synthesized, followed by sulfamoyl group introduction using reagents like sulfonyl chlorides. Reaction conditions (e.g., ethanol reflux, K₂CO₃ as a base) and purification methods (e.g., column chromatography) are critical for optimizing yields (77–89%) .

Q. How can spectroscopic techniques validate the structure of this compound?

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups.

- ¹H-NMR : Characteristic signals include the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), pyrazole methyl (δ 3.8–4.0 ppm), and sulfamoyl protons (if present).

- Mass spectrometry : Confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What experimental protocols are used to assess in vitro enzyme inhibition or receptor binding?

Use enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) with purified enzymes. Measure IC₅₀ values using fluorometric or colorimetric substrates. Include positive controls (e.g., indomethacin) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?

Systematically modify substituents (e.g., sulfamoyl, ethoxycarbonylmethyl groups) and evaluate changes in pharmacological activity. For instance, replacing the ethoxycarbonylmethyl group with bulkier moieties may enhance target selectivity. Computational tools like molecular docking can predict binding interactions with receptors (e.g., cyclooxygenase) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability). Perform ADMET studies:

Q. How can computational modeling predict environmental persistence and ecotoxicity?

Apply quantitative structure-activity relationship (QSAR) models to estimate soil adsorption coefficients (Koc) and degradation half-lives. Validate predictions with experimental soil microcosm studies, monitoring impacts on soil enzymes (e.g., dehydrogenase, urease) .

Q. What crystallographic methods confirm the compound’s 3D structure and intermolecular interactions?

Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect X-ray diffraction data using synchrotron radiation or lab-based sources. Refine structures with SHELXL, analyzing hydrogen bonding and π-π stacking to explain packing motifs .

Methodological Considerations

Q. How to design a drug delivery system to improve bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.